Cas no 63176-44-3 (2-Methyl-1H-indole-3-carboxylic acid)
2-Methyl-1H-indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1H-indole-3-carboxylic acid
- 1H-Indole-3-carboxylic acid, 2-methyl-
- 2-METHYLINDOLE-3-CARBOXYLIC ACID
- 2-methylindole-3-carboxilic acid
- CS-0045040
- 2-METHYL-1H-INDOLE-3-CARBOXYLICACID
- 2-Methylindol-3-carbonsaure
- J-509908
- MFCD06203279
- AS-18461
- 63176-44-3
- Z147652322
- AB01328350-02
- EN300-23100
- W16963
- AKOS000211824
- DTXSID50390226
- FT-0677721
- BB 0254002
- NCGC00335341-01
- BHFYJMNOBRLYSC-UHFFFAOYSA-N
- SCHEMBL570154
- 2-Methyl-1H-indole-3-carboxylic acid, AldrichCPR
- STK500484
- DB-104699
- ALBB-009261
-
- MDL: MFCD06203279
- Inchi: 1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)
- InChI Key: BHFYJMNOBRLYSC-UHFFFAOYSA-N
- SMILES: OC(C1=C(C)NC2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- Melting Point: 165-171°C
- PSA: 53.09000
- LogP: 2.17450
2-Methyl-1H-indole-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-Methyl-1H-indole-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-1H-indole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 019218-500mg |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 500mg |
$182.00 | 2023-09-09 | ||
| Fluorochem | 209676-1g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 1g |
£307.00 | 2022-03-01 | |
| Fluorochem | 209676-5g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 5g |
£1021.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE823-1g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 1g |
824.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE823-200mg |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 200mg |
275.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE823-50mg |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 50mg |
104.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X37155-1g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 1g |
¥237.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X37155-250mg |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 250mg |
¥62.0 | 2023-09-05 | |
| TRC | B495220-10mg |
2-Methyl-1H-indole-3-carboxylic Acid |
63176-44-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495220-50mg |
2-Methyl-1H-indole-3-carboxylic Acid |
63176-44-3 | 50mg |
$ 65.00 | 2022-06-07 |
2-Methyl-1H-indole-3-carboxylic acid Suppliers
2-Methyl-1H-indole-3-carboxylic acid Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Methyl-1H-indole-3-carboxylic acid
2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3): An Overview of Its Structure, Properties, and Applications in Modern Research
2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the class of indole carboxylic acids, which are known for their biological activities and structural diversity.
The molecular formula of 2-Methyl-1H-indole-3-carboxylic acid is C10H9NO2, and its molecular weight is approximately 179.18 g/mol. The compound features a substituted indole ring with a methyl group at the 2-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
In terms of physical properties, 2-Methyl-1H-indole-3-carboxylic acid is a white to off-white crystalline solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and biological assays.
The chemical stability of 2-Methyl-1H-indole-3-carboxylic acid is another important aspect to consider. The compound is stable under normal laboratory conditions but may degrade when exposed to strong acids or bases. It is also sensitive to high temperatures and prolonged exposure to light. Therefore, proper storage conditions, such as keeping it in a cool, dry place away from direct sunlight, are essential to maintain its integrity.
In the realm of medicinal chemistry, 2-Methyl-1H-indole-3-carboxylic acid has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets for the treatment of inflammation and pain.
Beyond its enzymatic inhibition properties, 2-Methyl-1H-indole-3-carboxylic acid has also been explored for its anti-cancer potential. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A notable study published in Cancer Research demonstrated that this compound effectively inhibited the growth of human breast cancer cells by targeting the PI3K/AKT signaling pathway.
In addition to its biological activities, 2-Methyl-1H-indole-3-carboxylic acid has found applications in materials science due to its ability to form supramolecular structures. These structures can be used in the development of novel materials with unique optical and electronic properties. For example, researchers have utilized this compound to create self-assembled monolayers (SAMs) on gold surfaces, which have potential applications in nanotechnology and sensor development.
The synthesis of 2-Methyl-1H-indole-3-carboxylic acid has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-methylindole with carbon dioxide under high pressure and temperature conditions. Another method involves the oxidative decarboxylation of 2-methylindole-3-acetonitrile followed by hydrolysis to form the carboxylic acid group. These synthetic routes provide researchers with flexible options for producing this compound on both small and large scales.
In conclusion, 2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3) is a multifaceted compound with a wide range of applications in modern research. Its unique chemical structure and diverse biological activities make it a valuable tool for medicinal chemists, biochemists, and materials scientists alike. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions for various challenges.
63176-44-3 (2-Methyl-1H-indole-3-carboxylic acid) Related Products
- 71982-15-5(5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid)
- 73126-42-8(2-formyl-1H-indole-3-carboxylic acid)
- 889943-11-7(1H-Indole-3-carboxylicacid, 2,5-dimethyl-)
- 104785-55-9(2,4-Dimethylquinoline-3-carboxylic acid)
- 7120-25-4(2,3-dimethylquinoline-4-carboxylic acid)
- 88344-65-4(2-Methylquinoline-3,4-dicarboxylic acid)
- 635-79-0(2-Methylquinoline-3-carboxylic acid)
- 92513-34-3(2,7,8-Trimethylquinoline-3-carboxylic Acid)
- 1227267-27-7(2,6-Dimethyl-1H-indole-3-carboxylic acid)
- 470702-35-3(2,7-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID)